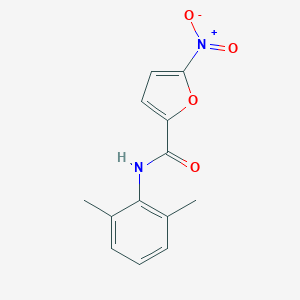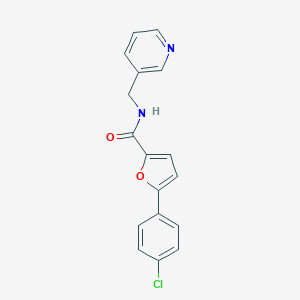
N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the nitrofuran family of compounds, which are known for their broad-spectrum antimicrobial activity. The compound has been synthesized using various methods, and its mechanism of action has been explored in detail.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the synthesis of nucleic acids, which are essential for the survival of microorganisms and cancer cells. The compound may also disrupt the integrity of cell membranes, leading to cell death.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and protozoa. The compound has also been shown to have antitumor activity, with studies showing that it can induce apoptosis in cancer cells. Additionally, the compound has been shown to have anti-inflammatory activity and to modulate the immune system.
Advantages and Limitations for Lab Experiments
N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be synthesized using various methods. It has broad-spectrum antimicrobial activity, making it useful for studying the effects of antimicrobial agents on a range of microorganisms. The compound has also been shown to have promising antitumor activity, making it useful for studying the mechanisms of action of antitumor agents.
However, there are also limitations to the use of N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide in lab experiments. The compound has been shown to have cytotoxic effects on some normal cells, which may limit its use in certain experiments. Additionally, the compound may have off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide. One direction is the study of the compound's mechanism of action in more detail, including the identification of specific targets and pathways involved in its activity. Another direction is the development of more potent and selective analogs of the compound, which may have improved efficacy and fewer side effects. Additionally, the compound may be studied for its potential as a modulator of the immune system, with potential applications in the treatment of autoimmune diseases and cancer.
Synthesis Methods
N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide can be synthesized using various methods. One of the most common methods is the reaction of 2,6-dimethylphenylamine with 5-nitrofurfural in the presence of a catalyst. The reaction yields N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxylic acid, which can be converted to the amide using appropriate reagents. Other methods include the reaction of 5-nitrofuran-2-carboxylic acid with 2,6-dimethylphenyl isocyanate or the reaction of 2,6-dimethylphenylamine with 5-nitro-2-furoyl chloride.
Scientific Research Applications
N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide has been studied extensively for its potential applications in scientific research. It has been shown to have antimicrobial activity against a wide range of bacteria, fungi, and protozoa. It has also been studied for its potential as an antitumor agent, with promising results in preclinical studies. Additionally, the compound has been explored for its potential as an anti-inflammatory agent and as a modulator of the immune system.
properties
Molecular Formula |
C13H12N2O4 |
|---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C13H12N2O4/c1-8-4-3-5-9(2)12(8)14-13(16)10-6-7-11(19-10)15(17)18/h3-7H,1-2H3,(H,14,16) |
InChI Key |
SYBVKUZANDMWMA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251825.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B251827.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251828.png)
![N-[4-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B251832.png)
![N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B251833.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]pyridine-3-carboxamide](/img/structure/B251836.png)

![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B251841.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251842.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B251843.png)
![N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B251844.png)
![Ethyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B251846.png)
![N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B251847.png)